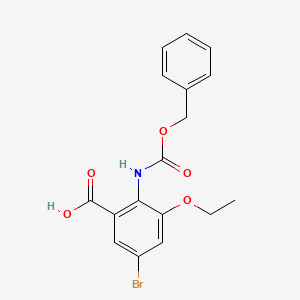
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a bromine atom, and an ethoxy group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amine.
Bromination: The benzoic acid derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzylic alcohols or ketones.
Reduction: Reduction of the benzyloxycarbonyl group can be achieved using catalytic hydrogenation or metal hydrides.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Deprotected amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can be modified for drug design.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(((Benzyloxy)carbonyl)amino)-5-chloro-3-ethoxybenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxycarbonyl-protected amine can be selectively deprotected for targeted applications.
Eigenschaften
Molekularformel |
C17H16BrNO5 |
|---|---|
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
5-bromo-3-ethoxy-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C17H16BrNO5/c1-2-23-14-9-12(18)8-13(16(20)21)15(14)19-17(22)24-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
QOWRICYVWPDLGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
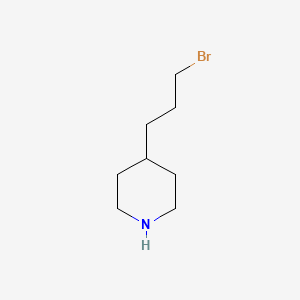
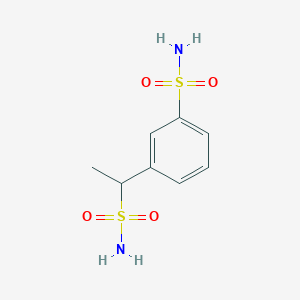
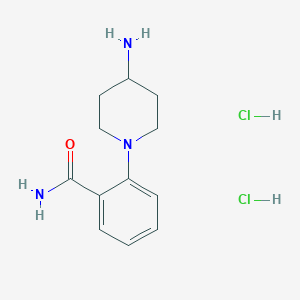


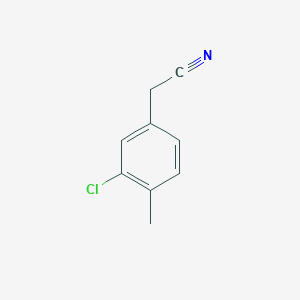
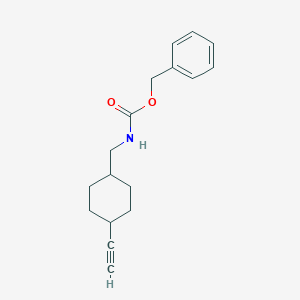
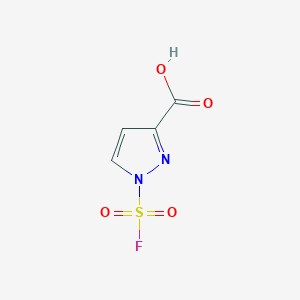
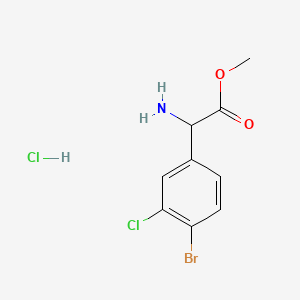
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13504695.png)


